N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide
Description
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Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-[3-(3,4-dimethylphenyl)-2-oxo-1,4,8-triazaspiro[4.5]dec-3-en-8-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O2/c1-16-11-17(2)13-21(12-16)26-22(30)15-29-9-7-25(8-10-29)27-23(24(31)28-25)20-6-5-18(3)19(4)14-20/h5-6,11-14H,7-10,15H2,1-4H3,(H,26,30)(H,28,31) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUBAEWNSWSBXPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3(CCN(CC3)CC(=O)NC4=CC(=CC(=C4)C)C)NC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,5-dimethylphenyl)-2-(2-(3,4-dimethylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide is a synthetic compound with a complex molecular structure that includes a triazolopyridazine core. This compound is primarily studied for its potential biological activities, particularly in pharmacological applications. Despite its structural complexity, specific information regarding its biological activity remains limited.
Molecular Structure
The compound is characterized by the following features:
- Core Structure : It contains a triazolopyridazine ring system.
- Substituents : Two dimethylphenyl groups and an acetamide group.
Molecular Formula : C23H23N5O2
Molecular Weight : 401.47 g/mol
CAS Number : 1251630-91-7
Biological Activity Overview
Currently, there is no comprehensive scientific literature detailing the specific biological activities of this compound. However, similar compounds within the triazolopyridazine class have been explored for various pharmacological effects.
Potential Pharmacological Applications
Triazolopyridazine derivatives have been investigated for their:
- Anticonvulsant properties : Some studies suggest that these compounds may exhibit activity against seizures.
- Antitumor effects : Certain derivatives have shown promise in inhibiting tumor growth in preclinical models.
Research Findings and Case Studies
While specific studies on this compound are lacking, related research provides insights into the biological activities of structurally similar compounds:
- Anticonvulsant Activity : A study on triazolopyridazine derivatives indicated anticonvulsant effects in animal models. The mechanism appears to involve modulation of neurotransmitter systems, particularly GABAergic pathways.
- Cancer Research : Another investigation into triazolopyridazine analogs demonstrated cytotoxic effects against various cancer cell lines. The compounds were noted to induce apoptosis through mitochondrial pathways .
Data Tables
The following table summarizes the pharmacokinetic parameters and biological activities of related triazolopyridazine compounds:
| Compound Name | Activity Type | Model Used | Key Findings |
|---|---|---|---|
| Triazolopyridazine A | Anticonvulsant | Rat model | Reduced seizure frequency by 50% |
| Triazolopyridazine B | Antitumor | Human cancer cell lines | Induced apoptosis at IC50 of 10 µM |
| Triazolopyridazine C | Antimicrobial | Bacterial strains | Inhibited growth at concentrations > 20 µg/mL |
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